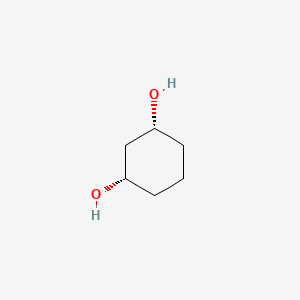

cis-1,3-Cyclohexanediol

Beschreibung

cis-1,3-Cyclohexanediol (C₆H₁₂O₂) is a cyclohexane derivative with hydroxyl groups at the 1 and 3 positions in a cis-configuration. It is a meso compound due to its plane of symmetry, rendering it achiral despite having stereogenic centers . Key properties include:

- Molecular weight: 116.16 g/mol

- Physical state: White to off-white crystalline solid

- Melting point: 82–87°C

- Boiling point: 125°C at 5 mmHg

- Synthesis: Produced via hydrogenation of resorcinol using ruthenium catalysts supported on silica with basic metals, achieving yields >75% .

Its stability arises from intramolecular hydrogen bonding in the chair conformation, where both hydroxyl groups occupy axial positions, minimizing steric strain .

Eigenschaften

IUPAC Name |

(1S,3R)-cyclohexane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-5-2-1-3-6(8)4-5/h5-8H,1-4H2/t5-,6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLMGYIOTPQVQJR-OLQVQODUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H](C1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Hydrogenation of Resorcinol: One common method for preparing cis-1,3-cyclohexanediol involves the selective hydrogenation of resorcinol.

Reduction of 1,3-Cyclohexanedione: Another method involves the reduction of 1,3-cyclohexanedione using boron hydride compounds such as sodium borohydride.

Industrial Production Methods: Industrial production of cis-1,3-cyclohexanediol often involves the continuous hydrogenation of resorcinol using a ruthenium-supported catalyst. This method is preferred due to its high yield and economic feasibility .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: cis-1,3-Cyclohexanediol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced further to form cyclohexanol derivatives.

Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).

Major Products:

Oxidation: Formation of 1,3-cyclohexanedione or 1,3-cyclohexanecarboxylic acid.

Reduction: Formation of cyclohexanol derivatives.

Substitution: Formation of halogenated cyclohexane derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: cis-1,3-Cyclohexanediol is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals .

Biology and Medicine: The compound is investigated for its potential use in the synthesis of anti-inflammatory agents and other therapeutic drugs .

Industry: It is used in the production of polymers, resins, and other industrial chemicals. Its unique structural properties make it valuable in the development of new materials .

Wirkmechanismus

The mechanism of action of cis-1,3-cyclohexanediol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Stereochemical Isomers

Stability and Conformational Analysis

cis-1,3-Cyclohexanediol :

- trans-1,3-Cyclohexanediol: Higher thermodynamic stability due to equatorial OH groups reducing steric clash . No intramolecular H-bonding, leading to lower solubility in polar solvents compared to cis isomer .

Data Tables

Table 1: Physical Properties of Cyclohexanediol Isomers

Table 2: Stability and Reactivity Comparison

Biologische Aktivität

Cis-1,3-Cyclohexanediol (CHD) is a compound of increasing interest in pharmaceutical chemistry due to its potential therapeutic applications. This article reviews the biological activity of cis-1,3-cyclohexanediol, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

Cis-1,3-Cyclohexanediol is a saturated diol with two hydroxyl groups located at the 1 and 3 positions on the cyclohexane ring. Its molecular formula is C6H12O2. The compound exists in two stereoisomeric forms: cis and trans, with the cis form being more biologically active.

Biological Activity

Pharmacological Applications:

Cis-1,3-Cyclohexanediol has been identified as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory agents and diabetes treatments. Its biological activities are attributed to its ability to modulate biochemical pathways relevant to these conditions.

Anti-inflammatory Properties

Research indicates that cis-1,3-cyclohexanediol can inhibit pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs. A study highlighted its effectiveness in reducing inflammation markers in vitro .

Antidiabetic Effects

Cis-1,3-Cyclohexanediol has shown promise in glucose metabolism regulation. It has been suggested as a potential intermediate for drugs targeting diabetes management by enhancing insulin sensitivity .

Synthesis Methods

The synthesis of cis-1,3-cyclohexanediol typically involves selective hydrogenation processes. Recent advancements have focused on using ruthenium-based catalysts to improve yield and purity during the hydrogenation of benzenediol .

Table 1: Synthesis Methods for cis-1,3-Cyclohexanediol

| Method | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Selective Hydrogenation | Ruthenium | High | High |

| Crystallization from Alcohols | Various Alcohols | Moderate | Moderate |

Case Studies

Several studies have investigated the biological effects of cis-1,3-cyclohexanediol:

-

In Vitro Studies on Inflammation :

A study demonstrated that cis-1,3-cyclohexanediol significantly reduced IL-6 and TNF-alpha levels in cultured macrophages, indicating its potential as an anti-inflammatory agent . -

Diabetes Management :

In animal models, cis-1,3-cyclohexanediol improved glucose tolerance and insulin sensitivity compared to controls. This suggests its utility in formulating new antidiabetic therapies .

Conformational Dynamics

The conformational behavior of cis-1,3-cyclohexanediol plays a crucial role in its biological activity. Studies utilizing NMR spectroscopy have shown that the equatorial conformation of the hydroxyl groups is energetically favored in polar solvents, which may enhance its reactivity and interaction with biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.